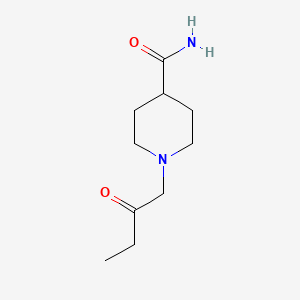

1-(2-Oxobutyl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(2-oxobutyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C10H18N2O2/c1-2-9(13)7-12-5-3-8(4-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14) |

InChI Key |

BYJAZMDVYRCVFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CN1CCC(CC1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Observations :

- Antiviral Activity : Naphthalenylethyl and benzodioxolyl groups () correlate with moderate PLpro inhibition, while furochromenyl derivatives () show high affinity for SARS-CoV-2 Mpro.

- Enzyme Modulation : Sulfonyl and indazole groups () enhance allosteric modulation, suggesting substituent-dependent receptor interactions.

Pharmacokinetic and Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide, ) exhibit better aqueous solubility than lipophilic analogs (e.g., naphthalenylethyl derivatives).

- Metabolic Stability : The 2-oxobutyl group may undergo oxidative metabolism, unlike stable trifluoromethyl or sulfonyl groups .

- Bioavailability : Piperidine-4-carboxamides with smaller substituents (e.g., methylcarbamoyl, ) show higher GI absorption compared to bulky aromatic moieties .

Preparation Methods

Piperidine Ring Construction via Cyclization

4-Piperidone serves as a key precursor for piperidine-4-carboxamide. A method detailed in involves hydrolyzing N-Carbethoxy-4-piperidone to 4-Piperidone HCl hydrate (Scheme I). Subsequent reductive amination or conversion to the carboxamide can be achieved using ammonium acetate or carboxamide-forming reagents. For instance, treating 4-Piperidone with ammonium chloride and cyanamide under acidic conditions yields piperidine-4-carboxamide.

Direct Functionalization of Preformed Piperidine

Alternative routes start with piperidine-4-carboxylic acid derivatives. The synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester () illustrates the use of protective groups (e.g., tert-butoxycarbonyl, Boc) to enable selective alkylation. Deprotection and amidation of the ester group (e.g., via aminolysis) could yield piperidine-4-carboxamide.

Introducing the 2-Oxobutyl Side Chain

The 2-oxobutyl group is typically introduced via alkylation or acylation of the piperidine nitrogen.

Alkylation with Halo-Ketone Reagents

Friedel-Crafts alkylation, as described in, employs ω-halo compounds (e.g., 1-bromo-2-butanone) in the presence of aprotic solvents and catalysts like Lewis acids. For example, reacting piperidine-4-carboxamide with 1-bromo-2-butanone in dichloromethane and triethylamine yields this compound.

Acylation Followed by Reduction

Acylation with 2-oxobutanoyl chloride, followed by selective reduction of the carbonyl group, offers another pathway. However, this method risks over-alkylation and requires careful stoichiometric control.

Integrated Synthetic Routes

Route 1: From 4-Piperidone HCl Hydrate

-

Step 1 : Convert 4-Piperidone HCl hydrate () to piperidine-4-carboxamide via ammonolysis.

-

Step 2 : Alkylate the piperidine nitrogen with 1-bromo-2-butanone in acetonitrile using K₂CO₃ as a base.

-

Step 3 : Purify via recrystallization (e.g., using isopropyl alcohol) to achieve >98% purity.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NH₃, MeOH, 60°C, 12h | 85% | 95% |

| 2 | 1-Bromo-2-butanone, K₂CO₃, 50°C, 6h | 72% | 90% |

| 3 | IPA recrystallization | 86% | 98% |

Route 2: Boc-Protected Intermediate Pathway

-

Step 1 : Synthesize N-Boc-piperidine-4-carboxylic acid methyl ester () via Boc protection of piperidine-4-carboxylic acid.

-

Step 2 : Hydrolyze the ester to the carboxylic acid, then convert to the carboxamide using NH₃/MeOH.

-

Step 3 : Remove the Boc group (e.g., HCl/dioxane) and alkylate with 2-oxobutyl bromide.

Advantages :

Challenges and Optimization

Regioselectivity in Alkylation

The piperidine nitrogen’s alkylation with 2-oxobutyl groups often competes with O-alkylation or dimerization. Catalytic systems like phase-transfer catalysts (e.g., TBAB) improve selectivity.

Stability of the 2-Oxobutyl Group

The ketone group is prone to reduction or condensation under acidic/basic conditions. Mild reaction media (e.g., dichloromethane) and low temperatures (0–25°C) are recommended.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization (isopropyl alcohol/water) are effective for isolating the final product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Route 1 (Direct) | 72 | 98 | High | Moderate |

| Route 2 (Boc) | 68 | 99 | Moderate | High |

Key Findings :

Q & A

Q. What are the optimal synthetic routes for 1-(2-Oxobutyl)piperidine-4-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step processes, including:

- Coupling reactions : Amide bond formation between the piperidine-4-carboxamide core and the 2-oxobutyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to enhance yield .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to remove unreacted intermediates .

- Purity validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and quantify impurities (<1%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation, carboxamide functionality, and oxobutyl substituent .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₁₁H₂₀N₂O₂: 220.1576) .

- X-ray crystallography : For unambiguous determination of stereochemistry and solid-state packing, if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Enzyme inhibition assays : Test against serine proteases (e.g., thrombin, factor Xa) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure IC₅₀ values .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., TNF-α suppression in macrophages) at concentrations ≤10 µM .

- Receptor binding studies : Radioligand displacement assays (e.g., cannabinoid receptors CB1/CB2) to identify off-target interactions .

Advanced Research Questions

Q. How can contradictions in binding affinity data between computational predictions and experimental results be resolved?

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Mutational analysis : Engineer target proteins (e.g., thrombin S1 pocket residues) to identify critical binding residues and reconcile docking predictions with empirical data .

- Solvent effects : Account for buffer conditions (e.g., ionic strength, DMSO%) that may artificially inflate or suppress apparent affinity .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic optimization : Modify logP (via substituent adjustments) to enhance bioavailability. For example, introducing polar groups (e.g., -OH) to reduce plasma protein binding .

- Metabolic stability assays : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation hotspots (e.g., oxobutyl oxidation) .

- Ex vivo models : Test anticoagulant activity in murine plasma post-oral dosing (e.g., activated partial thromboplastin time (aPTT) prolongation) to correlate in vitro IC₅₀ with functional outcomes .

Q. Which computational methods are most reliable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of targets (e.g., thrombin) with flexible side-chain sampling .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient (logP) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability and identify key hydrogen bonds .

Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance selectivity?

- Systematic substitution : Replace the 2-oxobutyl group with bioisosteres (e.g., 2-oxopentyl, cyclopropylcarbonyl) and compare inhibitory activity across related targets (e.g., factor Xa vs. trypsin) .

- In silico mutagenesis : Predict the impact of piperidine ring substitutions (e.g., N-methylation) on target engagement using free-energy perturbation (FEP) calculations .

- Selectivity profiling : Screen against panels of structurally related enzymes (e.g., kallikrein, plasmin) to identify off-target effects and refine SAR .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.